molecular formula C17H17NO5 B2718331 Methyl 4-benzyl-1,6-dioxo-1,3,4,6,7,8-hexahydropyrido[2,1-c][1,4]oxazine-9-carboxylate CAS No. 477855-09-7

Methyl 4-benzyl-1,6-dioxo-1,3,4,6,7,8-hexahydropyrido[2,1-c][1,4]oxazine-9-carboxylate

Cat. No.: B2718331
CAS No.: 477855-09-7
M. Wt: 315.325
InChI Key: IERMRPABPGLIJL-UHFFFAOYSA-N
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Description

“Methyl 4-benzyl-1,6-dioxo-1,3,4,6,7,8-hexahydropyrido[2,1-c][1,4]oxazine-9-carboxylate” is a chemical compound with the CAS Number: 477855-09-7 . It has a molecular weight of 315.33 . The compound is a solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H17NO5/c1-22-16 (20)13-7-8-14 (19)18-12 (10-23-17 (21)15 (13)18)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 . This code provides a detailed description of the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a solid in its physical form . It has a molecular weight of 315.33 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not mentioned in the available resources .

Scientific Research Applications

Chemical Synthesis and Reactions

  • Synthesis of Derivatives : Compounds such as 2-oxo-3-ethoxycarbonylmethylenepiperazine and its derivatives have been synthesized through reactions with diethyl acetylenedicarboxylate, showcasing methods for generating structurally complex molecules that may have further applications in developing pharmaceutical agents or organic materials (Iwanami et al., 1964).

  • Tandem Reactions for Novel Structures : The use of tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of specific alkynes has been explored to synthesize novel benzoxazine and dioxine derivatives, indicating the potential for creating complex molecules with unique properties for further application in material science and drug design (Gabriele et al., 2006).

Medicinal Chemistry Applications

  • Antibacterial Activity : Novel pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives have shown significant antibacterial activity, suggesting that structurally similar compounds like "Methyl 4-benzyl-1,6-dioxo-1,3,4,6,7,8-hexahydropyrido[2,1-c][1,4]oxazine-9-carboxylate" may also possess potential as antibacterial agents (Asahina et al., 2008).

Drug Development and Pharmacological Research

  • Selective Receptor Antagonists : Research into compounds with similar structural features has led to the discovery of potent, selective, and orally active nonsteroidal progesterone receptor antagonists, highlighting the potential for related compounds in therapeutic applications (Zhang et al., 2002).

Antioxidant and Anticorrosive Additives

  • Antioxidant and Anticorrosive Properties : The synthesis of benzoxazinone and quinazolinone derivatives from key intermediates like 2‐Methyl‐benzo[d][1,3]oxazin‐4‐one has been explored for their potential as antioxidant additives in lube oil, as well as their anticorrosive properties, demonstrating the chemical versatility and application of such compounds in industrial settings (Hassan et al., 2011).

Mechanism of Action

The mechanism of action for this compound is not specified in the available resources. The mechanism of action would depend on the specific biological or chemical context in which the compound is used .

Safety and Hazards

The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

methyl 4-benzyl-1,6-dioxo-3,4,7,8-tetrahydropyrido[2,1-c][1,4]oxazine-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5/c1-22-16(20)13-7-8-14(19)18-12(10-23-17(21)15(13)18)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IERMRPABPGLIJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=O)OCC(N2C(=O)CC1)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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